

Ravoxertinib target coverage duration studies

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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

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Quantitative Data on Ravoxertinib

The following tables consolidate key quantitative findings from preclinical studies.

Table 1: In Vitro Biochemical Potency and Selectivity [1]

Assay Type	Target	IC50 / Potency Value
Biochemical Assay	ERK1	1.1 nM
Biochemical Assay	ERK2	0.3 nM
Biochemical Assay	p90RSK	12 nM

Table 2: In Vivo Efficacy & Target Coverage [1]

Study Model	Dose & Regimen	Key Findings
CD-1 mice (PK/PD)	10 mg/kg, oral	Achieved desired target coverage for at least 8 hours

Study Model	Dose & Regimen	Key Findings
KRAS-mutant human xenograft (efficacy)	Oral dosing, daily	Significant single-agent tumor growth inhibition
BRAF-mutant human xenograft (efficacy)	Oral dosing, daily	Significant single-agent tumor growth inhibition

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize **Ravoxertinib**.

Protocol 1: In Vitro Cell Viability and Proliferation Assay [2]

This protocol is used to determine the anti-tumor effect of **Ravoxertinib** on different cancer cell lines.

- **Cell Seeding:** Seed cells in quintuplicate on 96-well plates at a density of 400-3000 cells per well, optimized for each cell line.
- **Compound Treatment:** After 16 hours, treat cells daily with **Ravoxertinib** at a range of indicated concentrations. Use DMSO as a vehicle control.
- **Incubation:** Treat cells for 5 days.
- **Viability Measurement:** Perform a Cell Counting Kit-8 (CCK-8) assay daily. Add CCK-8 reagent to each well and incubate for 1-4 hours.
- **Data Acquisition:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability relative to the vehicle control group to generate dose-response curves and determine IC50 values.

Protocol 2: In Vivo Xenograft Efficacy Study [1]

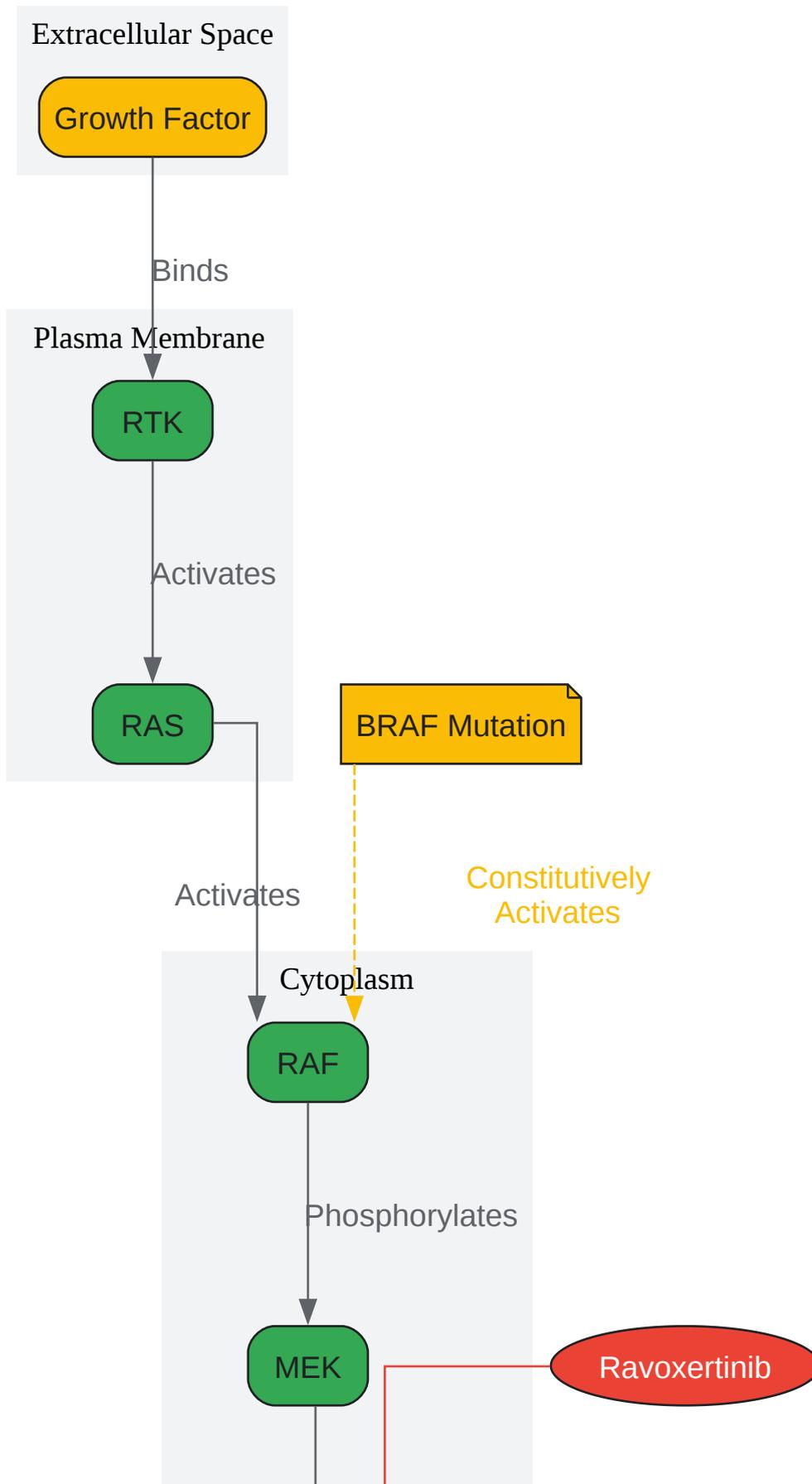
This protocol evaluates the anti-tumor activity of **Ravoxertinib** in live animal models.

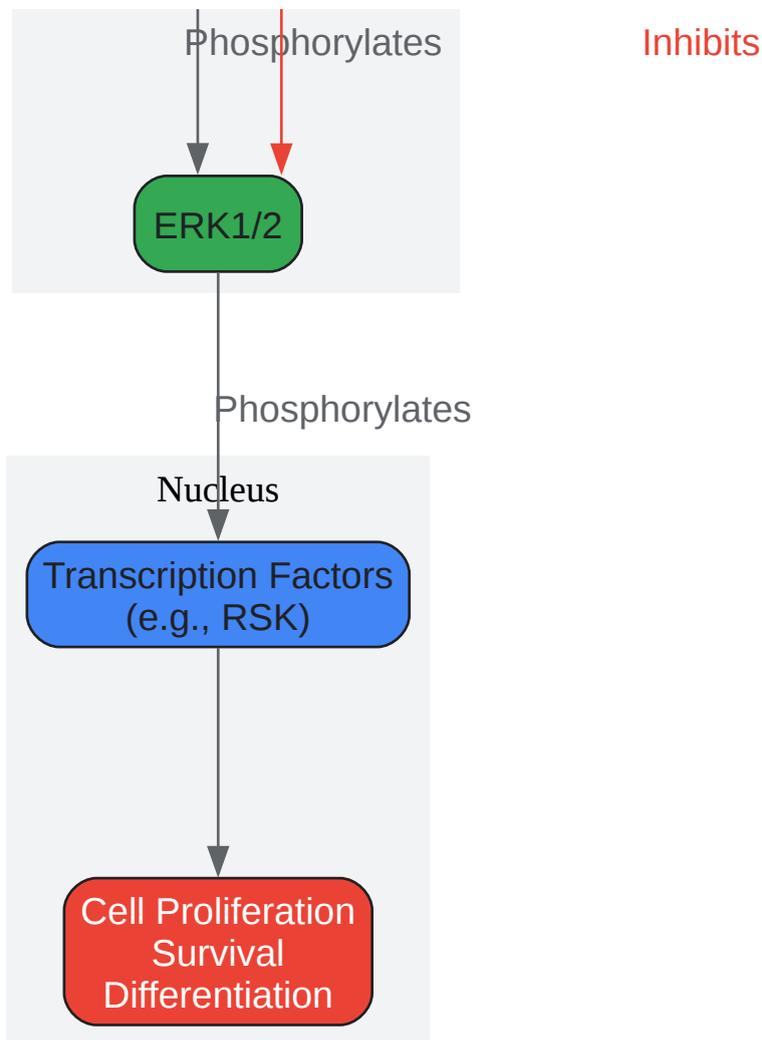
- **Model Establishment:** Subcutaneously implant BRAF-mutant or KRAS-mutant human cancer cells into immunodeficient mice to form xenograft tumors.
- **Group Randomization:** Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.

- **Dosing Regimen:** Administer **Ravoxertinib** via oral gavage daily. The control group receives the vehicle.
- **Tumor Monitoring:** Measure tumor volumes and body weights 2-3 times per week using calipers.
- **Endpoint Analysis:** Continue the study for a set period or until tumor size in the control group reaches the ethical limit. Calculate tumor growth inhibition.

MAPK Pathway Signaling & Drug Target

The diagram below illustrates the RAS/RAF/MEK/ERK (MAPK) signaling pathway and the specific point where **Ravoxertinib** acts. ERK1/2 is a key downstream node, and its inhibition can potentially overcome resistance to upstream BRAF or MEK inhibitors [3] [1].





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Key Insights for Researchers

- **Strategic Targeting:** **RavoXertinib** inhibits **ERK1/2**, the essential downstream node of the MAPK pathway. This is a promising strategy to overcome resistance to upstream BRAF or MEK inhibitors, as resistance often occurs through pathway reactivation [1].
- **Mutation-Driven Efficacy:** Preclinical evidence suggests its anti-tumor effect is highly dependent on the **BRAF V600E mutation**. One study showed it sharply inhibited proliferation and induced G1 phase cell-cycle arrest in BRAF mutant cells, with significantly less effect on RAS mutant or wild-type cells [2]. This provides a strong rationale for patient selection in clinical settings.
- **Favorable Drug Properties:** The compound is **orally bioavailable** and shows **high selectivity** for ERK1/2 over other kinases, which is a desirable profile for a targeted therapeutic agent [2] [1].

Important Notes & Limitations

- **Data Recency:** The specific data on **Ravoxertinib**'s target coverage duration is from a 2019 source [1]. The drug was in Phase I clinical trials at that time. For the latest clinical status, efficacy, and safety data, please consult current clinical trial registries (e.g., ClinicalTrials.gov).
- **Preclinical Nature:** The protocols and data summarized here are primarily from **preclinical studies**. Methodologies would require adaptation and validation for clinical or different research applications.

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